METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE
Overview
Description
METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE is a complex organic compound that belongs to the class of esters. Esters are known for their wide range of applications in various fields, including chemistry, biology, and industry. This compound, in particular, has unique structural features that make it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE involves multiple steps, including the formation of the tetrazole ring and the esterification process. The reaction conditions typically require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-METHOXYBENZOATE: This compound has a similar ester functional group but lacks the tetrazole ring and other substituents.
METHYL BENZOATE: A simpler ester with a benzene ring, used in various applications but with different properties.
Uniqueness
METHYL 4-[5-({[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-1H-1,2,3,4-TETRAZOL-1-YL]BENZOATE is unique due to its complex structure, which includes a tetrazole ring, an ester group, and multiple substituents. This complexity gives it distinct chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
methyl 4-[5-[2-(2-ethyl-6-methylanilino)-2-oxoethyl]sulfanyltetrazol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-4-14-7-5-6-13(2)18(14)21-17(26)12-29-20-22-23-24-25(20)16-10-8-15(9-11-16)19(27)28-3/h5-11H,4,12H2,1-3H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXRQHTYBSCYNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)C(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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